4,4',4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid)
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Overview
Description
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) is an organic compound known for its unique structure and properties. It consists of a pyrene core with four 3-aminobenzoic acid groups attached at the 1, 3, 6, and 8 positions. This compound exhibits strong fluorescence and excellent electron transport properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) typically involves the following steps:
Formation of the Pyrene Core: The pyrene core is synthesized through a series of reactions starting from simpler aromatic compounds. This often involves cyclization reactions under high-temperature conditions.
Attachment of 3-Aminobenzoic Acid Groups: The 3-aminobenzoic acid groups are introduced through nucleophilic substitution reactions. The pyrene core is reacted with 3-aminobenzoic acid in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) has numerous applications in scientific research:
Biology: Employed in bioimaging and as a fluorescent marker due to its strong fluorescence properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) involves its interaction with molecular targets through its fluorescent and electron transport properties. The compound can bind to specific biomolecules, allowing for visualization and tracking in biological systems. Its electron transport capabilities make it suitable for use in electronic devices, where it facilitates charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetraaniline: Similar structure but with aniline groups instead of 3-aminobenzoic acid groups.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Contains formyl groups instead of amino groups, leading to different reactivity and applications.
Uniqueness
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) is unique due to its combination of strong fluorescence, excellent electron transport properties, and the presence of 3-aminobenzoic acid groups, which provide additional functionalization possibilities. This makes it highly versatile for various scientific and industrial applications.
Properties
Molecular Formula |
C44H30N4O8 |
---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
3-amino-4-[3,6,8-tris(2-amino-4-carboxyphenyl)pyren-1-yl]benzoic acid |
InChI |
InChI=1S/C44H30N4O8/c45-35-13-19(41(49)50)1-5-23(35)31-17-32(24-6-2-20(42(51)52)14-36(24)46)28-11-12-30-34(26-8-4-22(44(55)56)16-38(26)48)18-33(29-10-9-27(31)39(28)40(29)30)25-7-3-21(43(53)54)15-37(25)47/h1-18H,45-48H2,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
InChI Key |
RSPCAUZRMTXSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=C(C=C(C=C6)C(=O)O)N)C7=C(C=C(C=C7)C(=O)O)N)C8=C(C=C(C=C8)C(=O)O)N |
Origin of Product |
United States |
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